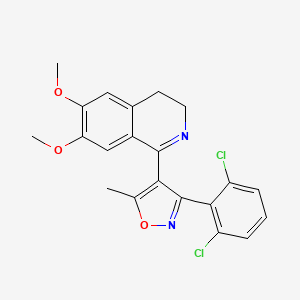

![molecular formula C14H19NO5 B2905049 Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate CAS No. 141518-55-0](/img/structure/B2905049.png)

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate” is a chemical compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

In terms of chemical reactions, the tert-butoxycarbonyl (Boc) group in the compound can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Aplicaciones Científicas De Investigación

Hydrogen Bond Studies

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate and its derivatives have been a subject of study for their hydrogen bonding properties. Research conducted by Romero and Margarita (2008) on similar compounds highlights the significance of intramolecular and intermolecular hydrogen bonds. This study, focusing on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveals the importance of these bonds in the molecular structure and stability, which could be relevant for this compound as well (Romero & Margarita, 2008).

Peptide Modification and Synthesis

The compound and its related structures have been used in peptide synthesis. Matt and Seebach (1998) discuss the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. They describe how peptides with acidic backbone-bound CH groups can be modified, including the use of tert-butoxycarbonyl (Boc) protection, a key functional group in the compound of interest. This research provides insights into the potential use of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate in peptide chemistry and drug design (Matt & Seebach, 1998).

Synthesis of Antimicrobial Agents

Doraswamy and Ramana (2013) explored the synthesis of compounds with potential antimicrobial properties. Their study included compounds structurally similar to methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. This suggests the potential of this compound in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Asymmetric Synthesis of Amino Acid Derivatives

Davies, Fenwick, and Ichihara (1997) conducted research on asymmetric synthesis, where they synthesized derivatives similar to the compound . This study provides a perspective on the use of such compounds in the synthesis of enantiomerically pure amino acid derivatives, which are crucial in pharmaceutical and chemical industries (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Complex Peptide Structures

Research by Swaroop, Tripathy, Jachak, and Reddy (2014) demonstrates the application of similar compounds in the synthesis of complex peptide structures. Their work on the synthesis of microsporin B, an unusual amino acid residue, involves steps and processes that could be relevant for working with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Photocatalytic Degradation Studies

The compound's related structures have been used in studies of photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, which shares structural similarities with the compound. This indicates potential applications in environmental chemistry and degradation studies (Sakkas et al., 2007).

Propiedades

IUPAC Name |

methyl (2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGPDQDXKDZTQ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904969.png)

![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)

![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)

![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)